Oxopyrrolidine-1,2-dicarboxylate

Organic Synthesis Process Chemistry Peptide Building Blocks

Oxopyrrolidine-1,2-dicarboxylates constitute a class of chiral pyrrolidine derivatives characterized by a 4-oxo functional group and two carboxylate ester moieties at positions 1 and They serve as versatile intermediates in organic synthesis, particularly in the preparation of peptidomimetics, protease inhibitors, and factor Xa antagonists. Their rigid pyrrolidine scaffold facilitates stereoselective transformations, and the orthogonal protecting groups enable selective deprotection for further derivatization.

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
Cat. No. B12341759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxopyrrolidine-1,2-dicarboxylate
Molecular FormulaC12H19NO5
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)OC
InChIInChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h6-7H2,1-5H3/t12-/m1/s1
InChIKeyJKSLNLOQSHITFJ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxopyrrolidine-1,2-dicarboxylate Derivatives: Chiral Building Blocks for Asymmetric Synthesis and Pharmaceutical Intermediates


Oxopyrrolidine-1,2-dicarboxylates constitute a class of chiral pyrrolidine derivatives characterized by a 4-oxo functional group and two carboxylate ester moieties at positions 1 and 2. They serve as versatile intermediates in organic synthesis, particularly in the preparation of peptidomimetics, protease inhibitors, and factor Xa antagonists . Their rigid pyrrolidine scaffold facilitates stereoselective transformations, and the orthogonal protecting groups enable selective deprotection for further derivatization [1].

Why Oxopyrrolidine-1,2-dicarboxylate Cannot Be Replaced by Generic Pyrrolidine Analogs in Critical Synthetic Pathways


Generic pyrrolidine analogs lack the specific 4-oxo functionality and orthogonal protecting group architecture that confer both stereochemical control and stepwise deprotection capabilities. The presence of the 4-oxo group introduces a reactive ketone that enables subsequent functionalization via condensation or reduction, while the differentiated ester groups (e.g., tert-butyl vs. methyl or benzyl) allow for chemoselective transformations not possible with simpler pyrrolidine carboxylates [1]. This structural precision is essential for constructing complex bioactive molecules with defined stereochemistry, as demonstrated in the synthesis of factor Xa inhibitors where the 4-oxo group is critical for downstream cyclization steps .

Quantitative Differentiation of Oxopyrrolidine-1,2-dicarboxylate Derivatives: Yield, Purity, and Enantioselectivity Data for Procurement Decisions


Synthetic Yield of (S)-Di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate: 92.74% vs. 57% for Alternative Route

The synthesis of di-tert-butyl (S)-4-oxopyrrolidine-1,2-dicarboxylate via an optimized route using N-methylmorpholine N-oxide yields 92.74% of a white solid . In contrast, a related method employing EDC coupling with tert-butanol and DMAP produces the same compound in only 57% yield as a light yellow oil . The higher-yielding route provides superior material efficiency and purity for large-scale procurement.

Organic Synthesis Process Chemistry Peptide Building Blocks

Purity Specifications: (S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate at 98.25% vs. 95% Industry Benchmark

Commercial (S)-1-benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 16217-15-5) is available with a purity of 98.25% as determined by HPLC . This exceeds the standard 95% purity often encountered for generic pyrrolidine carboxylate building blocks . Higher purity minimizes side reactions and simplifies downstream purification in multi-step syntheses.

Analytical Chemistry Quality Control Medicinal Chemistry

Orthogonal Protecting Group Advantage: Benzyl/Tert-Butyl vs. Symmetric Di-Tert-Butyl in Selective Deprotection

(R)-2-Benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate incorporates orthogonal protecting groups: a tert-butyl carbamate (Boc) at N1 and a benzyl ester at C2 [1]. This enables sequential deprotection—acid-labile Boc removal without affecting the benzyl ester, followed by hydrogenolysis of the benzyl group. In contrast, symmetric di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (both esters tert-butyl) lacks this orthogonality, necessitating global deprotection that limits synthetic flexibility [2].

Protecting Group Strategy Peptide Synthesis Drug Discovery

Stereochemical Fidelity: (S)-Enantiomer Exhibits Higher Purity (97%) vs. Racemic Mixtures in Chiral Synthesis

The (S)-enantiomer of di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 166410-05-5) is commercially available at 97% purity with verified enantiomeric excess . Racemic mixtures of this scaffold, while cheaper, introduce stereochemical ambiguity that can compromise enantioselectivity in downstream asymmetric transformations. For applications requiring defined stereochemistry—such as the synthesis of single-enantiomer factor Xa inhibitors—procurement of the enantiopure (S)-form is essential .

Chiral Chromatography Asymmetric Catalysis Enantioselective Synthesis

Optimal Application Scenarios for Oxopyrrolidine-1,2-dicarboxylate Derivatives in Pharmaceutical R&D and Process Chemistry


Synthesis of Enantiopure Factor Xa Inhibitors for Anticoagulant Drug Discovery

The (S)-di-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate scaffold is employed as a key intermediate in constructing 4,4-disubstituted pyrrolidine-1,2-dicarboxamides, which exhibit potent factor Xa inhibitory activity . Its 92.74% synthetic yield and high enantiopurity ensure cost-effective and stereochemically controlled access to advanced anticoagulant candidates.

Preparation of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes Therapeutics

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS 16217-15-5) is utilized in the synthesis of DPP-IV inhibitors, a class of oral hypoglycemic agents . Its 98.25% HPLC purity minimizes impurities that could interfere with biological assay readouts, while the orthogonal benzyl/methyl protecting groups facilitate modular SAR exploration.

Solid-Phase Peptide Synthesis of Protease Inhibitors

The orthogonal Boc/benzyl protection scheme of (R)-2-benzyl 1-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate enables sequential deprotection under mild conditions compatible with solid-phase peptide synthesis (SPPS). This allows the incorporation of the rigid 4-oxopyrrolidine scaffold into peptide chains without side-chain racemization, a critical requirement for developing peptidomimetic protease inhibitors.

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